N1-Isobutyl-4-methylbenzene-1,2-diamine
Description
N1-Isobutyl-4-methylbenzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a methyl group at the 4-position of the aromatic ring and an isobutyl group attached to one of the amino groups (N1).
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-1-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8,13H,7,12H2,1-3H3 |
InChI Key |
HTBZFEUIIPMEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of aniline.
Alkylation: The aniline is then alkylated using an appropriate alkyl halide, such as 2-methylpropyl chloride, under basic conditions to introduce the isobutyl group.
Methylation: Finally, the compound is methylated to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents on the benzene ring and N1 position significantly alter the compound’s properties:
- Ring Substituents: 4-Methyl: Electron-donating methyl groups enhance nucleophilicity, facilitating reactions like indoloquinoxaline synthesis (moderate to good yields) . 4-Nitro: Electron-withdrawing nitro groups reduce reactivity in condensation reactions but enable applications in materials (e.g., spiroindenoquinoxalines) . 4-Chloro/4-Methoxy: Chloro (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic effects for targeted benzimidazole synthesis .
- N1 Substituents: Isobutyl: Steric bulk may hinder certain reactions but improve lipophilicity for biological uptake. Benzyl (JSH-21): Enhances anti-inflammatory activity (IC50 = 9.2 µM) by stabilizing interactions with biological targets .
Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
